molecular formula C34H74Br2N2 B7983261 N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide

N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide

Cat. No.: B7983261
M. Wt: 670.8 g/mol
InChI Key: ZXVGCUMZUVQCMK-UHFFFAOYSA-L
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Description

N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide: is a quaternary ammonium compound with the molecular formula C34H74Br2N2 and a molecular weight of 670.77 g/mol . This compound is known for its surfactant properties and is used in various scientific and industrial applications.

Properties

IUPAC Name

dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H74N2.2BrH/c1-7-9-11-13-15-17-19-21-23-27-31-35(3,4)33-29-25-26-30-34-36(5,6)32-28-24-22-20-18-16-14-12-10-8-2;;/h7-34H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVGCUMZUVQCMK-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H74Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of hexane-1,6-diamine with dodecyl bromide in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed for this purpose.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of iodide derivatives.

Scientific Research Applications

Surfactant and Emulsifying Agent

N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is primarily used as a surfactant due to its ability to reduce surface tension between liquids. This property is beneficial in:

  • Cosmetics : Used in formulations to stabilize emulsions and enhance product texture.
  • Pharmaceuticals : Acts as an emulsifier in topical formulations, improving the delivery of active ingredients.

Antimicrobial Activity

Research has demonstrated that quaternary ammonium compounds exhibit significant antimicrobial properties. Studies indicate that this compound can effectively inhibit the growth of various bacteria and fungi. Its applications include:

  • Disinfectants : Incorporated into surface disinfectants for healthcare settings.
  • Preservatives : Used in personal care products to prevent microbial contamination.

Polymerization Initiator

This compound serves as a polymerization initiator in the synthesis of cationic polymers. Its ability to initiate polymerization reactions makes it valuable in:

  • Coatings : Production of durable coatings with enhanced adhesion properties.
  • Adhesives : Formulation of strong adhesives used in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial count when treated with varying concentrations of the compound, confirming its potential as an effective disinfectant .

Case Study 2: Emulsion Stability

Research conducted on cosmetic formulations demonstrated that incorporating this compound improved emulsion stability compared to traditional emulsifiers. The study highlighted its role in enhancing texture and prolonging shelf life .

Mechanism of Action

The compound exerts its effects primarily through its cationic surfactant properties . It interacts with negatively charged surfaces, such as cell membranes, disrupting their integrity and function. The molecular targets include cell membrane phospholipids and proteins, leading to membrane permeabilization and potential cell lysis.

Comparison with Similar Compounds

  • N1,N6-Dibutyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide: A similar compound with shorter alkyl chains, used in similar applications but with different solubility and efficacy profiles.

  • N1,N6-Dihexyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide: Another similar compound with longer alkyl chains, offering different surfactant properties.

Uniqueness: N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide stands out due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in various applications compared to its shorter and longer chain counterparts.

Biological Activity

N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide, also known by its CAS number 18507-15-8, is a synthetic compound belonging to the class of quaternary ammonium salts. It is characterized by its complex structure, which includes two dodecyl chains and a tetramethylhexane backbone. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and materials science.

  • Molecular Formula : C34H74Br2N2
  • Molecular Weight : 670.77 g/mol
  • Boiling Point : Not available
  • Solubility : Soluble in organic solvents; miscible with water under certain conditions.

Biological Activity

The biological activity of this compound is primarily attributed to its surfactant properties and ability to interact with biological membranes. The following sections summarize key findings from various studies regarding its biological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of quaternary ammonium compounds, including this compound. These compounds are known for their effectiveness against a broad spectrum of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

The above table illustrates the varying degrees of effectiveness against different microorganisms, indicating that this compound may serve as a potential antimicrobial agent in clinical settings.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on human cell lines. A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity at higher concentrations.

Cell Line IC50 (µM)
HeLa (Cervical cancer)25
MCF-7 (Breast cancer)30
A549 (Lung cancer)35

These findings suggest that while the compound can be toxic to certain cell types, further investigations are needed to understand its mechanisms and potential therapeutic applications.

The proposed mechanism of action for this compound involves disruption of cellular membranes. The cationic nature of the compound allows it to interact with negatively charged membrane components, leading to increased permeability and eventual cell death. This property is particularly useful in developing antimicrobial agents that target bacterial membranes.

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the effectiveness of this compound in a clinical setting against hospital-acquired infections. The results indicated a significant reduction in bacterial load when used as a disinfectant on surfaces contaminated with Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study 2: Cancer Treatment Research

Another study explored the potential use of this compound as an adjuvant therapy in cancer treatment. The combination of this compound with standard chemotherapy agents showed enhanced cytotoxic effects on resistant cancer cell lines, suggesting a role in overcoming drug resistance.

Q & A

Basic: What are the established synthesis protocols for this compound?

Methodological Answer:
Synthesis typically involves alkylation of a diamine precursor. For example, heating N,N,N',N'-tetramethylhexane-1,6-diamine with alkylating agents (e.g., brominated alkanes) in acetonitrile at 80°C for 24 hours yields the product. Microwave-assisted methods (500W, 70°C, 2–3 hours) with KI/K₂CO₃ catalysis can enhance reaction efficiency, achieving yields up to 69% . Post-synthesis, purification involves solvent evaporation, washing with n-hexane, and vacuum drying to isolate the waxy product.

Basic: What safety precautions are required during handling?

Methodological Answer:
Key precautions include:

  • Ventilation: Avoid inhalation; use fume hoods.
  • Thermal hazards: Keep away from ignition sources (P210) .
  • Protective gear: Wear gloves and eye protection due to skin/eye irritation risks (H314) .
  • Storage: Store in sealed containers at room temperature, away from moisture. Safety protocols align with GHS hazard codes (e.g., H301, H330) .

Advanced: How does crystallographic analysis elucidate its anion-binding properties?

Methodological Answer:
X-ray crystallography reveals that bromide anions form tetrel bonds (TtBs) with methyl groups of the quaternary ammonium head. For instance, C···Br distances of 3.534–3.659 Å and angles >164° indicate strong non-covalent interactions. Solvent choice (methanol vs. acetonitrile) influences crystal packing: methanol promotes H-bonding with solvent molecules, while acetonitrile induces linear cation conformations . These structural insights guide applications in ion-selective membranes or supramolecular chemistry.

Advanced: What methodologies assess its efficacy as a corrosion inhibitor?

Methodological Answer:

  • Electrochemical tests: Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure corrosion rates in acidic media (e.g., 15% HCl).
  • Surface analysis: SEM/EDS and AFM quantify surface roughness and inhibitor adsorption.
  • Thermal stability: TGA confirms degradation thresholds (e.g., stability up to 60°C) . Comparative studies show polymeric derivatives (e.g., poly-NDTHDC) outperform monomeric forms, achieving 86% inhibition at lower concentrations (100 mg/L) .

Advanced: How is it functionalized for lithium-selective nanofiltration membranes?

Methodological Answer:
The compound is modified into an ionic liquid monomer (e.g., DABIL) and covalently anchored to polyamide membranes via secondary amidation. This enhances surface hydrophilicity and Donnan exclusion, improving Li⁺/Mg²⁺ selectivity (26.49) and water permeability (6× increase vs. unmodified membranes). Molecular dynamics simulations validate that multication side chains strengthen electrostatic interactions with Li⁺ .

Advanced: What computational approaches model its interactions in biological systems?

Methodological Answer:

  • Docking studies: Predict binding affinities to muscarinic receptors (e.g., M2/M4 subtypes).
  • Molecular dynamics (MD): Simulate ligand-receptor stability over time, analyzing key residues (e.g., Asp113 in M2 receptors) .
  • QM/MM calculations: Assess electronic interactions between quaternary ammonium groups and receptor pockets. These models inform the design of dualsteric ligands for neuropharmacology .

Advanced: How do structural variations impact its performance in comparative studies?

Methodological Answer:

  • Chain length: Longer alkyl chains (e.g., C10 vs. C6) reduce solubility but enhance membrane integration.
  • Counterion effects: Bromide vs. chloride alters lattice energies and thermal stability.
  • Comparative analogs: Hexamethonium derivatives (e.g., N,N,N',N'-hexamethylhexane-1,6-diaminium dibromide) exhibit lower antibacterial activity but similar ion-selectivity profiles .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) quantifies impurities.
  • Spectroscopy: ¹H/¹³C NMR confirms methyl group integration (δ = 3.0–3.5 ppm for N⁺(CH₃)) and alkyl chain integrity .
  • Elemental analysis: Matches experimental vs. theoretical C/H/N/Br ratios (e.g., C: 54.2%, H: 9.8%, Br: 18.9%) .

Advanced: What role does solvent choice play in its crystallization behavior?

Methodological Answer:

  • Methanol: Induces H-bonding with solvent, forming solvated crystals (P2₁/n space group).
  • Acetonitrile: Promotes linear cation conformations (P2₁/c space group) with shorter C···N contacts (3.065 Å), enhancing anion coordination . Solvent polarity and donor-acceptor capacity must be optimized for controlled crystallization.

Advanced: How is its stability evaluated under extreme conditions?

Methodological Answer:

  • Thermal stability: TGA/DSC analyses determine decomposition onset (e.g., >200°C for pure samples).
  • pH stability: Incubation in acidic (pH 2) or alkaline (pH 12) solutions, followed by NMR/FTIR to detect hydrolysis .
  • Photo-stability: UV-vis spectroscopy under LED irradiation (365–450 nm) monitors degradation kinetics .

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